2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine
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Overview
Description
2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of chlorine atoms at positions 2, 6, and 7 enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with trichloroacetaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as methanol or ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of corresponding imidazo[4,5-b]pyridine N-oxides.
Reduction: Formation of partially or fully reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2,3-Diaminopyridine: A precursor used in the synthesis of imidazo[4,5-b]pyridine derivatives.
2,6-Dichloro-3H-imidazo[4,5-b]pyridine: A similar compound with two chlorine atoms, exhibiting different reactivity and biological activity.
2,7-Dichloro-3H-imidazo[4,5-b]pyridine: Another related compound with chlorine atoms at different positions
Uniqueness: 2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H2Cl3N3 |
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Molecular Weight |
222.5 g/mol |
IUPAC Name |
2,6,7-trichloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2Cl3N3/c7-2-1-10-5-4(3(2)8)11-6(9)12-5/h1H,(H,10,11,12) |
InChI Key |
SGMYIVGFXCNSAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=C(N2)Cl)Cl)Cl |
Origin of Product |
United States |
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